molecular formula C22H20N2O4 B14219577 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-48-3

1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-

Cat. No.: B14219577
CAS No.: 821794-48-3
M. Wt: 376.4 g/mol
InChI Key: NYNJDBCHJUNZFV-UHFFFAOYSA-N
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Description

1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino, nitro, and halogenated compounds, depending on the specific reaction conditions used.

Scientific Research Applications

1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 3-[(4-nitrophenyl)amino]-1,3-diphenyl-
  • 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
  • 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-

Uniqueness

1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

821794-48-3

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-methoxy-2-nitroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20N2O4/c1-28-18-12-13-19(21(14-18)24(26)27)23-20(16-8-4-2-5-9-16)15-22(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3

InChI Key

NYNJDBCHJUNZFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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